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Uridine Diphosphate-GlcNaz - 1355005-50-3

Uridine Diphosphate-GlcNaz

Catalog Number: EVT-1460251
CAS Number: 1355005-50-3
Molecular Formula: C15H21N5Na2O16P2
Molecular Weight: 635.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine Diphosphate-N-Azidoacetylglucosamine, commonly referred to as Uridine Diphosphate-GlcNaz, is a chemically modified nucleotide sugar that plays a significant role in various biochemical processes, particularly in glycosylation reactions. This compound is essential for the biosynthesis of glycoproteins and glycolipids, which are critical for cellular functions and signaling. The incorporation of an azido group allows for bioorthogonal labeling, making it a valuable tool in chemical biology for studying glycosylation pathways and protein interactions.

Source

Uridine Diphosphate-GlcNaz is synthesized from its precursor, Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc), which is a naturally occurring nucleotide sugar involved in glycosylation. The azido modification is introduced through specific chemical reactions or enzymatic pathways that utilize glycosyltransferases.

Classification

Uridine Diphosphate-GlcNaz belongs to the class of nucleotide sugars, specifically categorized under modified nucleotide sugars due to the presence of the azido group. It is classified as a bioorthogonal reagent due to its ability to participate in selective chemical reactions without interfering with biological systems.

Synthesis Analysis

Methods

The synthesis of Uridine Diphosphate-GlcNaz can be achieved through several methods, predominantly focusing on enzymatic and chemoenzymatic approaches. A notable method involves using the glycosyltransferase OleD TDP-16, which catalyzes the formation of UDP-GlcNaz from UDP and 2-chloro-4-nitrophenyl GlcNAz. This one-step synthesis avoids the complications of multiple reaction steps and purification of intermediates, making it efficient for large-scale production .

Technical Details:

  1. Starting Materials: The synthesis begins with glucosamine hydrochloride, which is neutralized and modified to introduce the azido group.
  2. Enzymatic Reaction: The enzyme OleD TDP-16 is incubated with UDP and the modified glucosamine derivative in the presence of magnesium sulfate to facilitate the reaction.
  3. Purification: The final product can be purified using standard chromatographic techniques.
Molecular Structure Analysis

Structure

The molecular structure of Uridine Diphosphate-GlcNaz consists of a uridine moiety linked to two phosphate groups and an N-azidoacetylglucosamine unit. The presence of the azido group at the acetyl position distinguishes it from its parent compound UDP-GlcNAc.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₈N₄O₁₂P₂
  • Molecular Weight: Approximately 398.25 g/mol
  • Functional Groups: Azide (-N₃), hydroxyl (-OH), phosphate (-PO₄)
Chemical Reactions Analysis

Reactions

Uridine Diphosphate-GlcNaz participates in various chemical reactions, particularly in bioorthogonal chemistry. It can undergo click chemistry reactions, such as Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective labeling of biomolecules .

Technical Details:

  1. Staudinger Ligation: This reaction involves the conversion of an azide to an amine using phosphine, facilitating the formation of stable conjugates.
  2. SPAAC: Utilizes cyclooctynes to react with azides under mild conditions without catalysts, making it suitable for biological applications.
Mechanism of Action

Process

The mechanism by which Uridine Diphosphate-GlcNaz exerts its effects involves its incorporation into glycoproteins and glycolipids during glycosylation processes. The azido group provides a handle for subsequent labeling or modification without disrupting normal cellular functions.

Data

Research indicates that enzymes such as MurA, MurB, and MurC can utilize UDP-GlcNAz in their catalytic processes, showcasing its role in modifying cell wall precursors and facilitating bioorthogonal labeling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with alkyne-functionalized molecules in click chemistry applications.

Relevant Data or Analyses

Studies have shown that Uridine Diphosphate-GlcNaz can be effectively used in metabolic labeling experiments to visualize glycosylation patterns in cells .

Applications

Scientific Uses

Uridine Diphosphate-GlcNaz has several applications in scientific research:

  1. Glycosylation Studies: Used as a substrate for studying glycosylation pathways and enzyme specificity.
  2. Bioorthogonal Labeling: Facilitates fluorescent labeling of glycoproteins for imaging studies.
  3. Chemical Biology Tools: Acts as a metabolic reporter for tracking cellular processes involving glycosylation.
  4. Drug Development: Potential use in designing therapeutics targeting glycosylation-related diseases.

The versatility and utility of Uridine Diphosphate-N-Azidoacetylglucosamine make it an invaluable compound in both basic research and applied sciences, particularly in understanding complex biological systems involving carbohydrate modifications.

Introduction to Uridine Diphosphate-GlcNAz

Definition and Structural Characterization of UDP-GlcNAz

Uridine diphosphate-N-azidoacetylglucosamine (UDP-GlcNAz) is a synthetically modified nucleotide sugar in which the acetyl group (-COCH₃) of natural uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is replaced by an azidoacetyl moiety (-COCH₂N₃) [9]. This strategic substitution introduces a bioorthogonal azide functional group while largely preserving the core molecular architecture. The compound exists as a disodium salt (UDP-GlcNAz·2Na) with the molecular formula C₁₇H₂₄N₆O₁₇P₂Na₂ and a molecular weight of 692.05 g/mol [9]. Structurally, it retains the uridine diphosphate moiety linked to a glucosamine derivative via a pyrophosphate bridge. The key distinction resides in the N-azido modification on the glucosamine ring, which replaces the N-acetyl group of UDP-GlcNAc. This modification minimally alters the overall steric bulk but introduces a highly reactive chemical handle (Table 1).

Table 1: Structural Comparison of UDP-GlcNAz and UDP-GlcNAc

FeatureUDP-GlcNAcUDP-GlcNAzFunctional Implication
N-Linked Group-N-CO-CH₃ (Acetamido)-N-CO-CH₂N₃ (Azidoacetamido)Introduces bioorthogonal azide handle
Molecular FormulaC₁₇H₂₇N₃O₁₇P₂C₁₇H₂₄N₆O₁₇P₂Na₂Sodium salt enhances solubility
Reactive GroupNone (biologically inert)-N₃ (Azide)Enables click chemistry conjugation
BiosimilarityNative substrateHigh structural mimicryRecognized by many glycosyltransferases

Analytical characterization, typically via reverse-phase LC-ESI/MS, reveals distinct chromatographic and mass spectral profiles compared to UDP-GlcNAc. Separation employs C8 columns with methanol/acetonitrile/ammonium acetate mobile phases, where UDP-GlcNAz exhibits altered retention due to the azide's polarity [9]. Mass spectrometry confirms the identity through characteristic m/z shifts corresponding to the azide modification and sodium adducts.

Historical Context and Discovery of Azide-Functionalized Nucleotide Sugars

The development of UDP-GlcNAz emerged from parallel advancements in bioorthogonal chemistry and metabolic glycan engineering during the late 1990s and early 2000s. Carolyn Bertozzi's pioneering work on Staudinger ligation (2000) established the foundation for using azides as non-perturbing chemical handles in living systems [9]. This methodology necessitated the biosynthesis of azide-bearing biomolecules within cells.

Initial efforts focused on feeding peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) to mammalian cells, where intracellular esterases liberated GlcNAz, which was subsequently metabolized into UDP-GlcNAz via the hexosamine salvage pathway [9]. However, bacterial systems like Escherichia coli posed challenges due to the absence of efficient salvage pathways. A breakthrough came with the introduction of exogenous kinases, particularly the Bifidobacterium longum enzyme NahK, which phosphorylates GlcNAz to GlcNAz-1-phosphate. This intermediate is then converted to UDP-GlcNAz by endogenous bacterial enzymes like GlmU (Figure 1) [3].

Chemical synthesis routes were simultaneously refined to produce gram quantities of UDP-GlcNAz. The first robust synthetic protocol, validated by Vocadlo et al. in 2003, confirmed its utility as a substrate for O-GlcNAc transferase (OGT) both in vitro and in living cells [9]. This established UDP-GlcNAz as a critical tool for probing O-GlcNAcylation dynamics.

Table 2: Key Milestones in UDP-GlcNAz Development

YearDevelopmentSignificance
2000Bertozzi introduces Staudinger ligationEnabled bioorthogonal tagging of azide-labeled glycans
2003Vocadlo synthesizes UDP-GlcNAz; shows OGT activityFirst direct biochemical validation as OGT substrate
2010sNahK engineering in E. coli for UDP-GlcNAz productionSolved bacterial metabolic incorporation challenges
2020sExo-enzymatic cell-surface remodeling applicationsExpanded utility beyond metabolic labeling

Comparative Analysis of UDP-GlcNAz and Natural UDP-GlcNAc

UDP-GlcNAz functions as a biochemical surrogate for natural UDP-GlcNAc, but its azide modification confers distinct biochemical properties and reactivity.

Enzyme Recognition and Metabolic Processing

  • Glycosyltransferase Specificity: UDP-GlcNAz serves as a substrate for numerous enzymes recognizing UDP-GlcNAc. In vitro assays demonstrate its utilization by:
  • OGT: Transfers GlcNAz to nuclear pore protein p62 and other O-GlcNAcylated proteins with efficiency comparable to UDP-GlcNAc [9].
  • Bacterial Epimerases: Non-hydrolyzing UDP-GlcNAc 2-epimerases (e.g., from Neisseria meningitidis) accept UDP-GlcNAz, generating UDP-ManNAz analogs [1].
  • PNAG Synthase (PgaCD): Incorporates GlcNAz into poly-β-1,6-N-acetylglucosamine in E. coli, though at reduced efficiency compared to UDP-GlcNAc [3].
  • Metabolic Flux in Bacteria: In E. coli expressing NahK, UDP-GlcNAz is produced intracellularly and incorporated primarily into peptidoglycan (PGN). Minor incorporation occurs into PNAG, while negligible amounts enter lipopolysaccharide (LPS) or enterobacterial common antigen (ECA) pathways (Figure 2) [3]. This selectivity arises from the limited tolerance of later pathway enzymes (e.g., undecaprenyl-pyrophosphorylases) for the azide moiety.

Chemical and Functional Divergence

  • Bioorthogonal Reactivity: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants (SPAAC) with dibenzocyclooctyne (DBCO) probes. This allows precise detection and isolation of glycoconjugates inaccessible with native UDP-GlcNAc [9].
  • Stereoelectronic Effects: The -N₃ group is more polar and less electron-donating than the -NHC(O)CH₃ of UDP-GlcNAc. This subtly alters hydrogen-bonding capacity and may reduce catalytic efficiency in some transferases. For example, Golgi-resident glycosyltransferases show variable tolerance, limiting UDP-GlcNAz incorporation into complex N-glycans [9].
  • Analytical Detection: UDP-GlcNAz exhibits distinct chromatographic behavior (e.g., prolonged retention in RP-HPLC) and characteristic MS/MS fragmentation patterns compared to UDP-GlcNAc, facilitating unambiguous identification in metabolic studies [9].

Table 3: Functional Comparison in Biological Systems

PropertyUDP-GlcNAcUDP-GlcNAzKey Insight
OGT ActivityNative substrateEfficient substrateEnables O-GlcNAc proteomics
Peptidoglycan IncorporationMajor PGN precursorRobust incorporation in E. coliLabels bacterial cell walls
PNAG IncorporationSubstrate for PgaCDReduced efficiencyEnzyme-dependent tolerance
Cell-Surface RemodelingNot applicableRequires exo-enzymatic delivery (e.g., B3GNT2)Limited Golgi transport in eukaryotes
EpimerizationSubstrate for UDP-2-epimerasesGenerates UDP-ManNAzExpands azido-sugar toolkit

The strategic value of UDP-GlcNAz lies in this duality: high mimicry enabling biological processing, paired with unique chemistry enabling precise interrogation of glycosylation. Future refinements aim to enhance its compatibility with underutilized biosynthetic pathways and improve in vivo stability for extended metabolic labeling windows.

Properties

CAS Number

1355005-50-3

Product Name

Uridine Diphosphate-GlcNaz

IUPAC Name

disodium;[(2R,5S)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C15H21N5Na2O16P2

Molecular Weight

635.279

InChI

InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2/t5?,6-,8?,9-,10?,11?,12?,13-,14-;;/m1../s1

InChI Key

DOUDOKFJOZTLBN-UHFFFAOYSA-L

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]

Synonyms

Uridine 5’-(trihydrogen diphosphate) P’-(2-azido-2-deoxy-α-D-glucopyranosyl) Ester Sodium Salt

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